Monoaryl-1,2-diamine derivative 2
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Overview
Description
Monoaryl-1,2-diamine derivative 2 is a compound belonging to the class of 1,2-diamines, which are characterized by the presence of two amino groups attached to adjacent carbon atoms in an aromatic ring. These compounds are valuable building blocks in organic synthesis and have significant applications in various fields, including medicinal chemistry, material science, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monoaryl-1,2-diamine derivative 2 can be achieved through several methods. One common approach involves the reductive amination of amino acid-derived β-keto esters using simple amines or α-amino esters. This method employs acetic acid and sodium cyanoborohydride as the additive and reducing agents, respectively . Another innovative route involves the [3 + 2] cycloaddition of tertiary amine N-oxides and silyl imines, which forms substituted 1,2-diamines in moderate to high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing commercially available precursors and efficient catalytic systems to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Monoaryl-1,2-diamine derivative 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often employ halogenated compounds or sulfonyl chlorides under basic conditions .
Major Products
The major products formed from these reactions include imines, nitroso derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Monoaryl-1,2-diamine derivative 2 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Monoaryl-1,2-diamine derivative 2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Monoaryl-1,2-diamine derivative 2 can be compared with other similar compounds, such as:
1,2-Diphenylethylene-1,2-diamine derivatives: These compounds are used in asymmetric catalysis and have similar structural motifs.
1,2-Disubstituted adamantane derivatives: These compounds are known for their applications in material science and medicinal chemistry.
Phenazine derivatives: These compounds exhibit a wide range of biological activities and are used in medicinal chemistry.
This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C24H31ClN2O2 |
---|---|
Molecular Weight |
415.0 g/mol |
IUPAC Name |
3-[3-(4-chloroanilino)-4-[cyclopropylmethyl(propyl)amino]phenyl]pentanoic acid |
InChI |
InChI=1S/C24H31ClN2O2/c1-3-13-27(16-17-5-6-17)23-12-7-19(18(4-2)15-24(28)29)14-22(23)26-21-10-8-20(25)9-11-21/h7-12,14,17-18,26H,3-6,13,15-16H2,1-2H3,(H,28,29) |
InChI Key |
XRVVTNJDVWWYSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1CC1)C2=C(C=C(C=C2)C(CC)CC(=O)O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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